1-Bromo-3-(3,3,3-trifluoropropyl)benzene
Description
Chemical Identity and Nomenclature
The systematic name for this compound is this compound, which clearly indicates the positions and nature of the substituents on the benzene ring. The compound is registered under the Chemical Abstracts Service number 1099597-60-0, providing a unique identifier for regulatory and database purposes. Alternative nomenclature systems may refer to this compound as benzene, 1-bromo-3-(3,3,3-trifluoropropyl)-, following the substitutive naming convention where the benzene ring serves as the parent structure.
The molecular formula of this compound is C₉H₈BrF₃, indicating the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, and three fluorine atoms. The molecular weight is calculated to be 253.06 grams per mole, which is consistent across multiple database sources. The compound's molecular structure can be represented using various chemical notation systems, including the International Chemical Identifier key and Simplified Molecular Input Line Entry System notation.
The compound is catalogued in major chemical databases including PubChem, where related structural analogs and isomers are also documented. The naming convention follows International Union of Pure and Applied Chemistry guidelines, ensuring consistency across scientific literature and commercial applications. The presence of both electron-withdrawing groups (bromine and trifluoropropyl) on the benzene ring creates a unique electronic environment that influences the compound's reactivity and physical properties.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1099597-60-0 | |
| Molecular Formula | C₉H₈BrF₃ | |
| Molecular Weight | 253.06 g/mol | |
| International Chemical Identifier Key | MFCD11226672 |
Structural Characteristics and Isomerism
The structural architecture of this compound is characterized by a benzene ring with meta-disubstitution, creating a specific three-dimensional arrangement that influences both physical and chemical properties. The meta-substitution pattern results in substituents that are separated by one carbon atom on the benzene ring, positioning them at the 1,3-positions. This arrangement is one of three possible isomeric forms for disubstituted benzene compounds, alongside ortho (1,2-) and para (1,4-) configurations.
The trifluoropropyl group extends from the benzene ring through a three-carbon chain terminating in a trifluoromethyl group. This structural feature introduces significant fluorine content into the molecule, which dramatically affects the compound's electronic distribution and intermolecular interactions. The carbon-fluorine bonds are among the strongest single bonds in organic chemistry, contributing to the thermal and chemical stability of the compound. The electronegativity of fluorine atoms creates a strong electron-withdrawing effect that influences the reactivity of the benzene ring and adjacent functional groups.
Physical property data reveals specific characteristics related to the compound's structure. The density is reported as 1.5 ± 0.1 grams per cubic centimeter, indicating a relatively high density attributed to the presence of bromine and fluorine atoms. The boiling point is calculated to be 215.1 ± 40.0 degrees Celsius at 760 millimeters of mercury, suggesting moderate volatility under standard conditions. The flash point is estimated at 96.9 ± 23.2 degrees Celsius, providing important information for handling and storage considerations.
Isomeric relationships are particularly important for understanding the compound's unique properties. While the target compound features meta-substitution, structural isomers with ortho and para arrangements exist and exhibit different physical and chemical properties. Additionally, positional isomers where the trifluoropropyl group is attached at different positions on the benzene ring have been documented in chemical databases, including the para-substituted analog 1-bromo-4-(3,3,3-trifluoropropyl)benzene. These isomeric variations demonstrate the importance of precise structural control in synthetic applications.
| Physical Property | Value | Units | Source |
|---|---|---|---|
| Density | 1.5 ± 0.1 | g/cm³ | |
| Boiling Point | 215.1 ± 40.0 | °C at 760 mmHg | |
| Flash Point | 96.9 ± 23.2 | °C | |
| Vapor Pressure | 0.2 ± 0.4 | mmHg at 25°C | |
| Refractive Index | 1.479 | - |
Historical Context and Research Significance
The development and study of this compound can be traced to broader research efforts in organofluorine chemistry and the synthesis of specialized fluorinated materials. Historical patent literature indicates that trifluoropropylated benzene derivatives have been of interest since at least the early 1980s, with German patent DE3106169C2 describing processes for the preparation of 3,3,3-trifluoropropylated benzene derivatives through reactions involving benzene and 3,3,3-trifluoroprop-1-ene in the presence of catalysts such as boron trifluoride and hydrogen fluoride.
Research significance has been particularly pronounced in the development of fluoroalkylarylene-siloxanylene polymers, where compounds like this compound serve as essential monomers and intermediates. Military and aerospace applications have driven much of this research, with the United States Air Force Materials Laboratory supporting extensive work on the synthesis of novel high molecular weight fluoroalkylarylenesiloxanylene polymers for use in aircraft fuel tank sealants. These applications require materials with exceptional thermal stability, chemical resistance, and flexibility across broad temperature ranges.
The compound's role in pharmaceutical chemistry has emerged as another significant area of research interest. Documentation indicates that related trifluoropropyl-containing compounds serve as intermediates in the synthesis of pharmaceutical agents, including compounds used in the treatment of secondary hyperparathyroidism and hypercalcemia. The unique electronic properties imparted by the trifluoropropyl group make these compounds valuable for medicinal chemistry applications where enhanced metabolic stability and improved pharmacokinetic properties are desired.
Contemporary research continues to explore the synthetic utility of this compound in various chemical transformations. The compound participates in cross-coupling reactions, nucleophilic substitutions, and other synthetic methodologies that leverage the reactivity of the carbon-bromine bond while maintaining the integrity of the trifluoropropyl substituent. This dual functionality makes it particularly valuable as a synthetic intermediate in the construction of complex fluorinated molecules.
The compound's inclusion in commercial chemical catalogs from multiple suppliers indicates its established importance in research and development applications. Market availability from specialized suppliers of organofluorine compounds reflects ongoing demand from academic and industrial research groups working on advanced materials, pharmaceuticals, and specialty chemicals. The standardization of analytical methods and characterization techniques for this compound has facilitated its widespread adoption in synthetic chemistry laboratories worldwide.
Properties
IUPAC Name |
1-bromo-3-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAUAIBYXZXPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Bromination of 3,3,3-Trifluoropropylbenzene
One common laboratory and industrial method for preparing 1-Bromo-3-(3,3,3-trifluoropropyl)benzene involves the bromination of 3,3,3-trifluoropropylbenzene. The process typically proceeds as follows:
- Starting Material: 3,3,3-Trifluoropropylbenzene, which contains the trifluoropropyl group attached to the benzene ring.
- Reaction: Selective bromination at the 1-position (meta to the trifluoropropyl substituent) is achieved using brominating agents under controlled conditions.
- Conditions: The reaction is carried out under carefully controlled temperature and solvent conditions to ensure regioselectivity and minimize polybromination.
- Purification: The product is purified by distillation or recrystallization to achieve high purity suitable for research or industrial use.
This method is scalable and used in industrial settings, with reactors designed for large-scale production. The trifluoropropyl substituent imparts unique electronic effects that influence the bromination pattern, favoring the formation of the 1-bromo derivative.
| Parameter | Details |
|---|---|
| Starting Material | 3,3,3-Trifluoropropylbenzene |
| Brominating Agent | Molecular bromine or bromine sources |
| Solvent | Typically inert solvents like dichloromethane or chloroform |
| Temperature | Controlled, often room temperature to mild heating |
| Purification | Distillation or recrystallization |
| Yield | High, depending on reaction control |
This method is well-documented and forms the basis for producing this compound for use in organic synthesis and materials science.
Synthesis via Addition of Hydrogen Bromide to 3,3,3-Trifluoropropene Followed by Aromatic Substitution
Another important synthetic route involves the preparation of the trifluoropropyl bromide intermediate, which can then be coupled to the aromatic ring:
Step 1: Preparation of 3-Bromo-1,1,1-trifluoropropane
- React 3,3,3-trifluoropropene with anhydrous hydrogen bromide (HBr) in the presence of an activated carbon catalyst.
- This addition reaction proceeds at elevated temperatures and results in high conversion, yield, and selectivity for 3-bromo-1,1,1-trifluoropropane.
- The reaction avoids the formation of unwanted byproducts common in older methods using ethers or antimony halides.
- This intermediate is crucial for subsequent aromatic substitution.
Step 2: Coupling to Benzene Ring
- The bromopropyl intermediate can be introduced onto the benzene ring via nucleophilic substitution or other coupling methodologies to yield this compound.
This method is advantageous for its economic viability and scalability, especially for industrial production.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of 3,3,3-Trifluoropropylbenzene | 3,3,3-Trifluoropropylbenzene | Bromine or brominating agents | Controlled temperature, inert solvents | Scalable, high purity product | Requires regioselectivity control |
| Addition of HBr to 3,3,3-Trifluoropropene + Aromatic substitution | 3,3,3-Trifluoropropene + HBr | Activated carbon catalyst | Elevated temperature, inert atmosphere | High yield, selective, industrially viable | Multi-step, requires intermediate isolation |
| Palladium-catalyzed Sonogashira coupling (for related compounds) | 1-bromo-3-iodobenzene + 3,3,3-trifluoropropyne | Pd catalyst, CuI, base (triethylamine) | Room temperature, inert atmosphere | Mild conditions, versatile | Specific to alkyne derivatives |
Research Findings and Notes
- The bromination method is widely used for its simplicity and directness but requires careful control to avoid polybromination and to ensure substitution at the correct aromatic position.
- The HBr addition method to trifluoropropene is notable for its high conversion and selectivity, facilitated by activated carbon catalysts, representing an improvement over older methods involving expensive or less selective reagents.
- Palladium-catalyzed coupling reactions offer a modern synthetic tool for introducing trifluoropropyl or related groups onto aromatic systems, expanding the scope of accessible fluorinated aromatic compounds.
- The trifluoropropyl group imparts unique electronic and steric properties, influencing reactivity and potential applications in pharmaceuticals, materials science, and agrochemicals.
- Purification techniques such as distillation and recrystallization are essential to obtain high-purity products suitable for further research or industrial use.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-(3,3,3-trifluoropropyl)phenol or 3-(3,3,3-trifluoropropyl)aniline.
Oxidation: Formation of 3-(3,3,3-trifluoropropyl)benzoic acid.
Reduction: Formation of 3-(3,3,3-trifluoropropyl)benzene.
Scientific Research Applications
1-Bromo-3-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its bromine and trifluoropropyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-Bromo-3-(3,3,3-trifluoropropyl)benzene can be contextualized against related brominated benzene derivatives. Key differences lie in substituent groups, reactivity, and applications.
Structural and Functional Group Comparisons
Biological Activity
1-Bromo-3-(3,3,3-trifluoropropyl)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8BrF3
- Molecular Weight : 253.06 g/mol
- Structure : The compound features a bromine atom and a trifluoropropyl group attached to a benzene ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that halogenated compounds can exhibit broad-spectrum antibacterial effects. For instance:
- Mechanism : The presence of the bromine atom may enhance the lipophilicity of the compound, facilitating membrane penetration and disrupting bacterial cell walls.
- Case Study : A study demonstrated that similar halogenated compounds exhibited low micromolar activities against critical pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines:
- In Vitro Studies : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. The brominated structure may play a role in enhancing cytotoxicity compared to non-halogenated analogs.
- Data Table :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction via mitochondrial pathway |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 18 | ROS generation leading to cell death |
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes:
- CYP450 Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This could have implications for drug-drug interactions in therapeutic settings .
Environmental Impact and Safety
The environmental persistence and safety profile of this compound are critical considerations:
- Biodegradability : Research indicates that halogenated compounds can be resistant to biodegradation, raising concerns about their accumulation in ecosystems.
- Toxicity Assessments : Acute toxicity tests reveal moderate toxicity levels in aquatic organisms, necessitating careful handling and regulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-3-(3,3,3-trifluoropropyl)benzene with high purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
Electrophilic Substitution : Introducing the trifluoropropyl group via Friedel-Crafts alkylation using 3,3,3-trifluoropropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under controlled anhydrous conditions .
Bromination : Direct bromination at the para position to the trifluoropropyl group using Br₂ in the presence of FeBr₃ as a catalyst, ensuring regioselectivity via temperature control (0–5°C) .
- Characterization : Confirm purity using GC-MS (>98%) and ¹H/¹³C NMR to verify substituent positions. Monitor byproducts (e.g., di-brominated derivatives) via HPLC .
Q. How can researchers characterize the electronic effects of the trifluoropropyl group on bromine reactivity?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹⁹F NMR to assess electron-withdrawing effects of the -CF₃ group, which deshield adjacent protons and bromine atoms. Compare chemical shifts with non-fluorinated analogs .
- Kinetic Studies : Perform nucleophilic substitution (SₙAr) reactions with NaOMe/MeOH under reflux. Monitor reaction rates via UV-Vis spectroscopy to quantify activation energy differences caused by the -CF₃ group .
Q. What analytical techniques are critical for identifying trace impurities in this compound?
- Methodological Answer :
- GC-MS with EI Ionization : Detect halogenated byproducts (e.g., di-brominated derivatives) with a DB-5MS column (30 m × 0.25 mm) and helium carrier gas. Use SIM mode for Br⁻ (m/z 79/81) .
- HPLC-PDA : Employ a C18 column with acetonitrile/water (70:30) mobile phase. Identify impurities by retention time and UV absorption at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental Suzuki-Miyaura coupling yields (e.g., with Pd(PPh₃)₄) to validate predictions .
- Transition State Analysis : Use QM/MM simulations to model the energy barrier for bromine displacement in Stille couplings, factoring in steric hindrance from the trifluoropropyl group .
Q. What strategies mitigate steric hindrance during functionalization of the trifluoropropyl group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the -CF₃ group with trimethylsilyl chloride (TMSCl) in THF to reduce steric bulk during subsequent reactions (e.g., Grignard additions). Deprotect with TBAF .
- Microwave-Assisted Synthesis : Enhance reaction efficiency for bulky substituents using microwave irradiation (e.g., 100°C, 300 W) to reduce reaction time by 50% compared to conventional heating .
Q. How does the compound interact with biological targets such as cytochrome P450 enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Incubate with human liver microsomes and NADPH. Quantify residual enzyme activity via LC-MS/MS monitoring of testosterone 6β-hydroxylation (CYP3A4 substrate). IC₅₀ values indicate competitive/non-competitive inhibition .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with CYP3A4 (PDB: 5VCC). Analyze hydrogen bonding and hydrophobic interactions with the trifluoropropyl moiety .
Key Research Gaps
- Synthetic Scalability : Optimize continuous-flow systems for large-scale production while minimizing byproducts.
- Environmental Impact : Study biodegradation pathways using OECD 301F assays to assess ecotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
